molecular formula C27H32N2O3 B11517484 1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane

1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane

Cat. No.: B11517484
M. Wt: 432.6 g/mol
InChI Key: MHYVEFVMZKIECV-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane is a complex organic compound with the molecular formula C26H30N2O3 It is characterized by the presence of two benzyl groups and a trimethoxyphenyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane typically involves the reaction of benzylamine with 2,3,4-trimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the diazinane ring. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The benzyl and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane can be compared with other similar compounds, such as:

    1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)imidazolidine: This compound has a similar structure but differs in the ring system, which may result in different chemical and biological properties.

    1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)hexahydropyrimidine: Another structurally related compound with potential differences in reactivity and applications.

Properties

Molecular Formula

C27H32N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

1,3-dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane

InChI

InChI=1S/C27H32N2O3/c1-30-24-16-15-23(25(31-2)26(24)32-3)27-28(19-21-11-6-4-7-12-21)17-10-18-29(27)20-22-13-8-5-9-14-22/h4-9,11-16,27H,10,17-20H2,1-3H3

InChI Key

MHYVEFVMZKIECV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC)OC

Origin of Product

United States

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